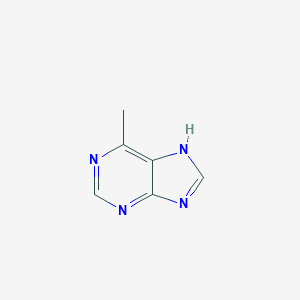
1,5-I-Aedans
Overview
Description
1,5-I-Aedans, also known as IAEDANS, is an organic fluorophore (fluorescent molecule). It stands for 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid . It is widely used as a marker in fluorescence spectroscopy . It is used for fluorescent labeling of electroblotted proteins on blot transfer membranes . Because IAEDANS reacts with free cysteines, disulfides in the sample must first be reduced with dithiothreitol (DTT) .
Synthesis Analysis
1,5-I-AEDANS is a fluorescent sulfhydryl reagent which is sensitive to photo catalyzed degradation in both aqueous solution and organic solvents . It readily reacts with both thiol compounds and sulfhydryl groups to provide photo stable covalent derivatives .Molecular Structure Analysis
The molecular formula of 1,5-I-Aedans is C14H15IN2O4S . It has a structure consisting of ethylenediamine substituted on the nitrogens with iodoacetyl and 5-sulfonyl-1-naphthyl groups .Chemical Reactions Analysis
1,5-I-AEDANS has a peak excitation wavelength of 336 nm and a peak emission wavelength of 490 nm . The extinction coefficient of the dye is 5700 . It is soluble in dimethylformamide (DMF) or buffer above pH 6 and reacts primarily with thiols .Physical And Chemical Properties Analysis
1,5-I-AEDANS has a molecular weight of 434.25 g/mol . It has a peak excitation wavelength of 336 nm and a peak emission wavelength of 490 nm . It is soluble in dimethylformamide (DMF) or buffer above pH 6 .Scientific Research Applications
Application in Protein Sulfhydryls Study
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
“1,5-I-Aedans” is a fluorescence probe used to label protein sulfhydryls. This labeling is utilized to study conformational changes, fluorescence anisotropy, and protein:protein interactions .
Methods of Application
The “1,5-I-Aedans” is applied to the protein sulfhydryls, and the resulting fluorescence is measured. The fluorescence data can then be analyzed to gain insights into the protein’s conformation and interactions .
Results or Outcomes
The application of “1,5-I-Aedans” allows researchers to study the conformational changes and interactions of proteins at a molecular level. This can provide valuable insights into the structure and function of proteins .
Application in Peptide Quantification
Specific Scientific Field
Summary of the Application
“1,5-I-Aedans” can be used as a fluorescence-based peptide quantification tool. It provides readily interpretable tandem mass spectra for de novo peptide sequencing .
Methods of Application
The “1,5-I-Aedans” is applied to peptides, and the resulting fluorescence is measured. The fluorescence data can then be analyzed to quantify the peptides .
Results or Outcomes
The application of “1,5-I-Aedans” allows researchers to accurately quantify peptides. This can provide valuable insights into the composition and structure of proteins .
Application in Studying Protein-Protein Interactions
Summary of the Application
“1,5-I-Aedans” is used as a fluorescence probe to study protein-protein interactions. It helps in understanding how proteins interact with each other within a cellular context .
Methods of Application
The “1,5-I-Aedans” is applied to the proteins of interest, and the resulting fluorescence is measured. The fluorescence data can then be analyzed to gain insights into the protein-protein interactions .
Results or Outcomes
The application of “1,5-I-Aedans” allows researchers to study the interactions of proteins at a molecular level. This can provide valuable insights into the structure and function of protein complexes .
Application in Peptide Sequencing
Summary of the Application
“1,5-I-Aedans” can be used as a fluorescence-based tool for de novo peptide sequencing. It provides readily interpretable tandem mass spectra .
Methods of Application
The “1,5-I-Aedans” is applied to peptides, and the resulting fluorescence is measured. The fluorescence data can then be analyzed to sequence the peptides .
Results or Outcomes
The application of “1,5-I-Aedans” allows researchers to accurately sequence peptides. This can provide valuable insights into the composition and structure of proteins .
Application in Studying Interaction of Adrenodoxin with Adrenodoxin Reductase and Cytochrome P-450scc
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
“1,5-I-Aedans” is used as a fluorescence probe to study the interaction of adrenodoxin with adrenodoxin reductase and cytochrome P-450scc .
Methods of Application
The “1,5-I-Aedans” is applied to the proteins of interest, and the resulting fluorescence is measured. The fluorescence data can then be analyzed to gain insights into the protein-protein interactions .
Results or Outcomes
The application of “1,5-I-Aedans” allows researchers to study the interactions of proteins at a molecular level. This can provide valuable insights into the structure and function of protein complexes .
Application in Separation of 1,5-I-Aedans on Newcrom R1 HPLC Column
Specific Scientific Field
Summary of the Application
“1,5-I-Aedans” can be used in the separation process on Newcrom R1 HPLC column .
Methods of Application
The “1,5-I-Aedans” is applied to the HPLC column, and the resulting separation is observed .
Results or Outcomes
The application of “1,5-I-Aedans” allows researchers to perform separation processes effectively. This can provide valuable insights into the composition and structure of mixtures .
Safety And Hazards
When handling 1,5-I-AEDANS, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed and personnel should be evacuated to safe areas .
Future Directions
1,5-I-AEDANS can be used as a versatile fluorescence-based peptide quantification tool and provides readily interpretable tandem mass spectra for de novo peptide sequencing . Two AEDANS-cysteinyl-peptide fractionation strategies were evaluated . One strategy employs immobilized metal affinity chromatography (IMAC) to recover AEDANS-labeled peptides and reduce the complexity of peptide mixtures . In an alternate solid-phase approach, 1,5-I-AEDANS was coupled to an o-nitrobenzyl-based photocleavable resin to produce a resin that can label and isolate thiols and cysteine-containing peptides with a modified-AEDANS label . This fractionation protocol enriches cysteine-containing peptides more specifically than the IMAC strategy .
properties
IUPAC Name |
5-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O4S/c15-9-14(18)17-8-7-16-12-5-1-4-11-10(12)3-2-6-13(11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMERMCRYYFRELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190421 | |
| Record name | 1,5-I-Aedans | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-I-Aedans | |
CAS RN |
36930-63-9 | |
| Record name | IAEDANS | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36930-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-I-Aedans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036930639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36930-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-I-Aedans | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-(2-iodoacetamido)ethylamino)-1-naphthalenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-I-AEDANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7G304M5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)
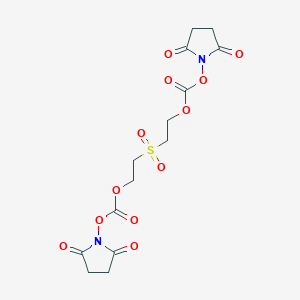
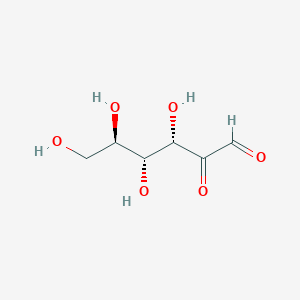
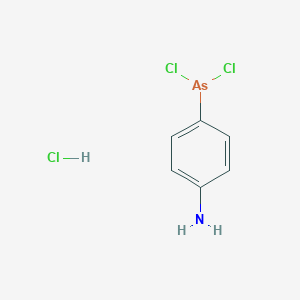
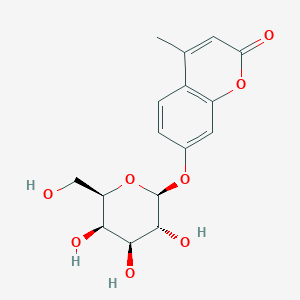
![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)
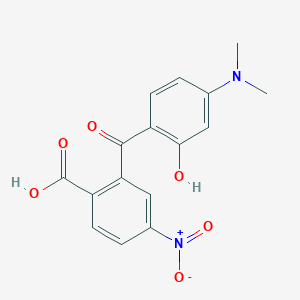
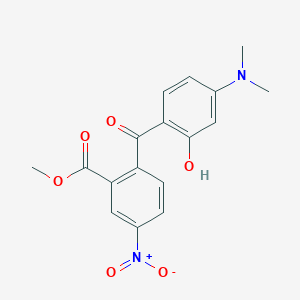
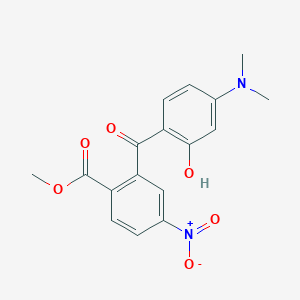
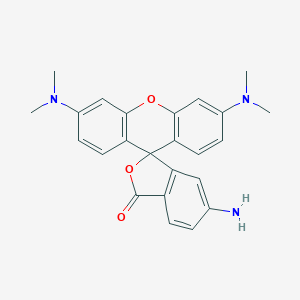
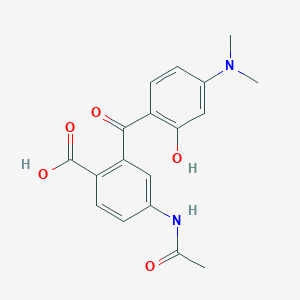
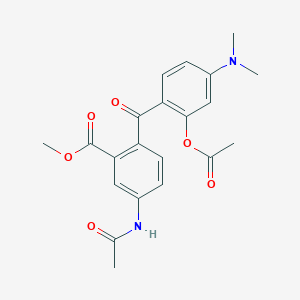
![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)
